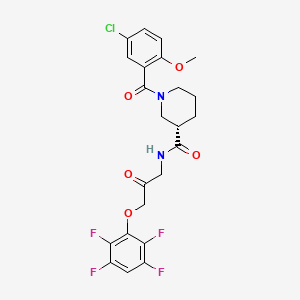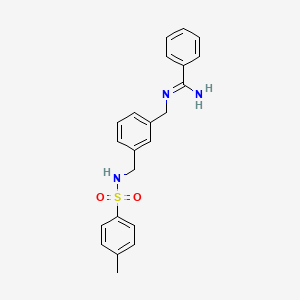
iNOS inhibitor-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
iNOS inhibitor-10 is a compound that selectively inhibits inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. This compound has garnered significant interest due to its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as its role in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iNOS inhibitor-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route may involve the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: iNOS inhibitor-10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include modified versions of the compound with enhanced inhibitory activity or altered pharmacokinetic properties .
科学研究应用
iNOS inhibitor-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of nitric oxide production and its role in various biochemical pathways . In biology and medicine, this compound is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, as well as its role in cancer therapy . In industry, the compound is used in the development of new drugs and therapeutic agents targeting iNOS .
作用机制
The mechanism of action of iNOS inhibitor-10 involves the selective inhibition of the iNOS enzyme, thereby reducing the production of nitric oxide. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . The molecular targets and pathways involved in this process include the modulation of inflammatory cytokines and the reduction of oxidative stress .
相似化合物的比较
iNOS inhibitor-10 is compared with other similar compounds, such as 1400W, CM544, and FAB1020, which also inhibit iNOS . While these compounds share similar inhibitory mechanisms, this compound is unique in its specific binding affinity and selectivity for the iNOS enzyme . This uniqueness makes it a valuable tool in scientific research and therapeutic applications.
List of Similar Compounds:- 1400W
- CM544
- FAB1020
- Benzimidazole-quinolinone derivatives
属性
分子式 |
C22H23N3O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
N'-[[3-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H23N3O2S/c1-17-10-12-21(13-11-17)28(26,27)25-16-19-7-5-6-18(14-19)15-24-22(23)20-8-3-2-4-9-20/h2-14,25H,15-16H2,1H3,(H2,23,24) |
InChI 键 |
APXSFESQCMJVLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)CN=C(C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


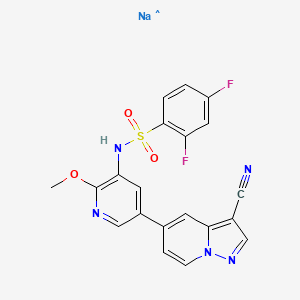
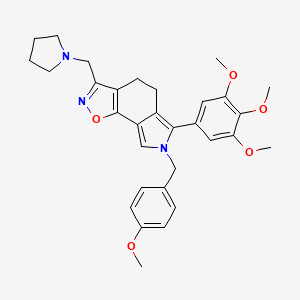
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
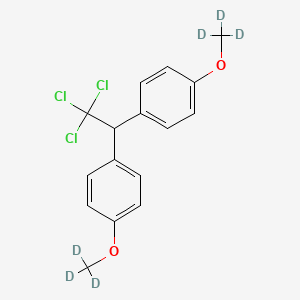
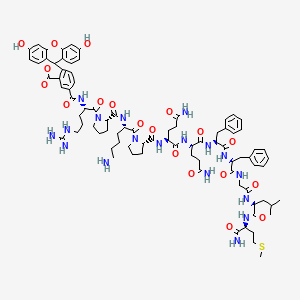

![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)

![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)

